![molecular formula C28H35NO2 B4327529 N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
説明
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first developed in 2000 by a team of researchers led by Alexandros Makriyannis at Northeastern University. Since then, it has been extensively studied for its potential use in the treatment of various medical conditions.
作用機序
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide acts on the cannabinoid receptors in the brain and peripheral tissues. It selectively activates the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and pain. Activation of the CB2 receptor by N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
One of the advantages of N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide is its selectivity for the CB2 receptor, which reduces the risk of unwanted side effects. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in some applications.
将来の方向性
There are a number of potential future directions for research on N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Another area of interest is its potential use in the treatment of chronic pain conditions such as fibromyalgia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide and to optimize its use in clinical settings.
科学的研究の応用
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, inflammation, and anxiety. It has been shown to be effective in animal models of these conditions, and clinical trials in humans are currently underway.
特性
IUPAC Name |
N-(1-adamantyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-18(2)24-9-8-19(3)10-26(24)31-17-23-6-4-5-7-25(23)27(30)29-28-14-20-11-21(15-28)13-22(12-20)16-28/h4-10,18,20-22H,11-17H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHEPCWBIZMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。